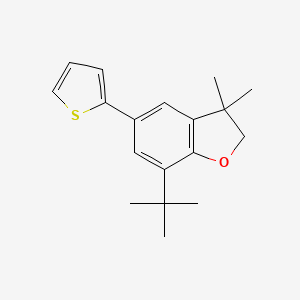
7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a thienyl group, a tert-butyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like a thienyl-substituted acetylene.
Introduction of Substituents: The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzofuran ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-5-(2-thienyl)-2,3-dihydrobenzofuran: Lacks the tert-butyl group.
3,3-Dimethyl-7-tert-butyl-2,3-dihydrobenzofuran: Lacks the thienyl group.
5-(2-Thienyl)-7-tert-butyl-2,3-dihydrobenzofuran: Lacks the dimethyl groups.
Uniqueness
7-(tert-Butyl)-3,3-dimethyl-5-(thiophen-2-yl)-2,3-dihydrobenzofuran is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the thienyl group enhances its electronic properties, while the tert-butyl and methyl groups contribute to its steric and hydrophobic characteristics. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
194592-43-3 |
|---|---|
Molecular Formula |
C18H22OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
7-tert-butyl-3,3-dimethyl-5-thiophen-2-yl-2H-1-benzofuran |
InChI |
InChI=1S/C18H22OS/c1-17(2,3)13-9-12(15-7-6-8-20-15)10-14-16(13)19-11-18(14,4)5/h6-10H,11H2,1-5H3 |
InChI Key |
KXCJXXZNWBYCRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2C(C)(C)C)C3=CC=CS3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













